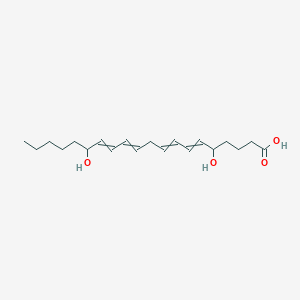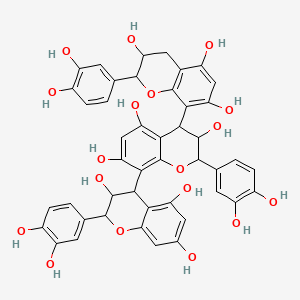
Procyanidin trimer T2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procyanidin C1 is a type of proanthocyanidin, specifically a trimer of epicatechin. It is a naturally occurring polyphenolic compound found in various plants, including grapes, unripe apples, and cinnamon . Procyanidin C1 is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-aging and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The stereoselective synthesis of procyanidin C1 involves the condensation of epicatechin units. One method includes the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst for the condensation reaction, resulting in high yields . The reaction conditions typically involve low temperatures and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of procyanidin C1 often involves extraction from natural sources such as grape seeds. The extraction process includes solvent extraction, followed by purification using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity procyanidin C1 suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Procyanidin C1 undergoes several types of chemical reactions, including:
Oxidation: Procyanidin C1 can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form simpler phenolic compounds.
Substitution: Procyanidin C1 can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phenolic compounds and quinones, which retain some of the antioxidant properties of the parent compound .
Applications De Recherche Scientifique
Procyanidin C1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of polyphenols and their interactions with other molecules.
Mécanisme D'action
Procyanidin C1 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Senolytic Activity: At higher concentrations, procyanidin C1 induces mitochondrial dysfunction in senescent cells, leading to programmed cell death.
Modulation of Cell Signaling: Procyanidin C1 interacts with various cell signaling pathways, including the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.
Comparaison Avec Des Composés Similaires
Procyanidin C1 is part of a larger family of proanthocyanidins, which include other trimers like procyanidin C2 and various oligomers and polymers of catechin and epicatechin . Compared to other proanthocyanidins, procyanidin C1 is unique due to its specific trimeric structure and its potent senolytic activity . Similar compounds include:
Procyanidin C2: Another trimer of catechin with similar antioxidant properties but different biological activities.
Epicatechin: A monomeric unit of procyanidin C1, known for its cardiovascular benefits and antioxidant properties.
Catechin: Another monomeric unit with similar health benefits but different structural properties.
Procyanidin C1 stands out due to its specific biological activities and potential therapeutic applications, making it a compound of significant interest in various fields of research.
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZMWJRUKIQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341558 |
Source


|
| Record name | Procyanidin trimer T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
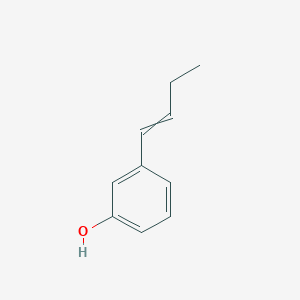
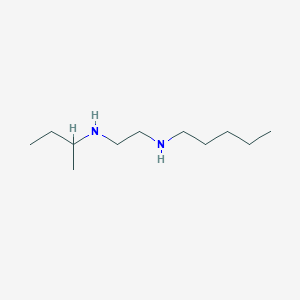
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
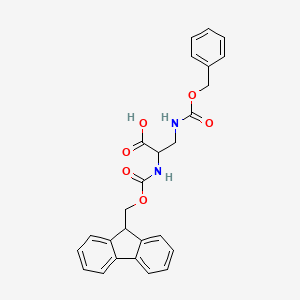
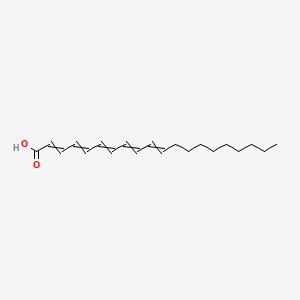
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
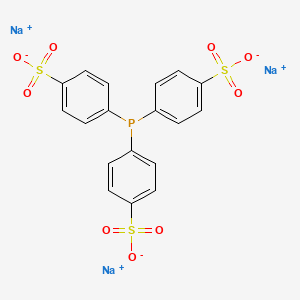

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
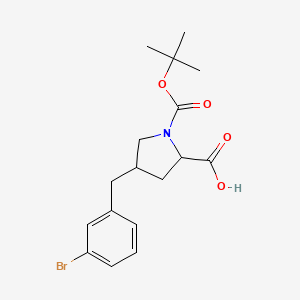
![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)
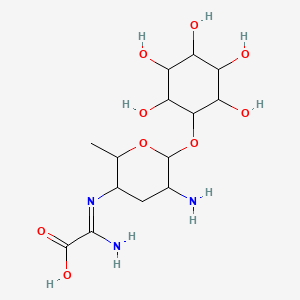
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
